Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate

描述

Molecular Architecture and Isomerism

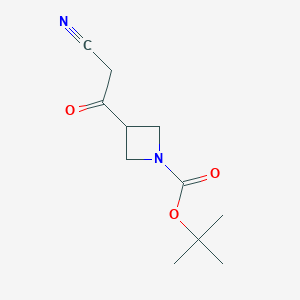

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate (CAS 887594-13-0) features a four-membered azetidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a cyanoacetyl moiety. The molecular formula is C₁₁H₁₆N₂O₃ , with a molecular weight of 224.26 g/mol . The azetidine ring adopts a puckered conformation to alleviate torsional strain, as observed in gas-phase electron diffraction studies of unsubstituted azetidine (dihedral angle: ~37°).

The Boc group introduces steric bulk, which restricts rotation around the C–N bond of the carbamate, while the cyanoacetyl substituent contributes to electronic polarization due to its strong electron-withdrawing nitrile group. Isomerism in this compound is limited to conformational dynamics rather than structural isomerism. The azetidine ring interconverts between puckered conformers with a low energy barrier (~1.26 kcal/mol), and the Boc group’s orientation relative to the cyanoacetyl chain may result in distinct rotational isomers. No evidence of stereoisomers has been reported, likely due to the absence of chiral centers in the parent structure.

Physicochemical Properties

The compound’s physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

The compound exhibits moderate solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), attributed to the Boc group’s lipophilicity and the cyanoacetyl moiety’s polarity. It is hydrolytically sensitive under acidic or basic conditions due to the labile carbamate and nitrile groups, necessitating storage in anhydrous environments.

Spectroscopic Identification

Spectroscopic data for this compound are critical for structural validation (Table 2).

Table 2: Key Spectroscopic Signatures

X-ray diffraction (XRD) data are unavailable for this specific compound, but related azetidine derivatives show bond lengths of ~1.47 Å for C–N and ~1.54 Å for C–C in the ring.

Computational Modeling of Conformational Dynamics

Density functional theory (DFT) studies predict that the azetidine ring adopts a puckered conformation with a dihedral angle of ~33°, minimizing eclipsing interactions. The Boc group stabilizes one conformer via steric interactions, while the cyanoacetyl substituent induces slight electronic asymmetry.

Key findings from computational analyses include:

- Energy Barriers : Ring puckering interconversion occurs with a barrier of ~1.5 kcal/mol, consistent with experimental observations.

- Electrostatic Potential : The nitrile group creates a localized electron-deficient region, enhancing reactivity toward nucleophiles.

- Torsional Strain : The azetidine ring exhibits ~20 kcal/mol of strain energy, slightly higher than cyclopropane but lower than larger rings.

These insights align with synthetic applications, where the compound serves as a precursor in Pd-catalyzed C–H functionalization reactions.

属性

IUPAC Name |

tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQMPWWBTIXHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695290 | |

| Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887594-13-0 | |

| Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Protected 3-Haloazetidines as Key Intermediates

The preparation of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate typically begins with the synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (6), a protected 3-iodoazetidine derivative. This compound is obtained via a two-step, gram-scale strain-release reaction starting from allylamine:

- Allylamine is converted to the hydrobromide salt precursor (17).

- Treatment with phenyllithium (PhLi) generates ABB (18) in situ.

- Subsequent reaction with tert-butyl dicarbonate (Boc2O), sodium iodide (NaI), and acetonitrile affords the Boc-protected 3-iodoazetidine (6) in 81% yield.

This method offers a significant improvement over older, lengthier routes involving epichlorohydrin and multiple protection/deprotection steps.

Conversion of 3-Iodoazetidine to 3-Cyanoazetidine Derivative

The key step toward this compound involves nucleophilic substitution of the iodide at the 3-position with cyanide:

- Treatment of tert-butyl 3-iodoazetidine-1-carboxylate (6) with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) produces the cyano-substituted azetidine (22) in good yield on gram scale.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Allylamine (16) | Br2 in EtOH, recrystallization | Hydrobromide salt (17) | Good | Precursor for ABB |

| 2 | Hydrobromide salt (17) | PhLi, then Boc2O, NaI, MeCN | tert-butyl 3-iodoazetidine-1-carboxylate (6) | 81% | One-pot strain-release synthesis |

| 3 | 3-Iodoazetidine (6) | NaCN, DMSO | 3-Cyanoazetidine (22) | Good | Nucleophilic substitution |

| 4 | 3-Cyanoazetidine (22) | LiHMDS, THF, –78 °C; then electrophile (e.g., methyl iodide) | 3,3-Disubstituted azetidines | Good | Alkylation at C3 |

| 5 | Alkylated azetidines | NaOH, MeOH/H2O, reflux | 3-Substituted azetidine-3-carboxylic acids | Excellent | Hydrolysis to acid |

Research Findings and Advantages

- The strain-release approach using ABB enables rapid, one-pot synthesis of protected 3-haloazetidines on gram scale, significantly reducing reaction time and complexity compared to traditional multi-day syntheses.

- The method allows flexibility in choosing protecting groups (Boc, Ts, Fmoc) and halides (I, Br) depending on downstream applications.

- The 3-cyanoazetidine intermediate is a versatile building block for further functionalization, including alkylation and acylation to introduce diverse substituents at the 3-position.

- This synthetic strategy facilitates the preparation of functionalized azetidine-3-carboxylic acids, which are important motifs in drug discovery, including potential KRAS inhibitors and sphingosine-1-phosphate receptor agonists.

化学反应分析

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted azetidines.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions include substituted azetidines, amines, and carboxylic acids.

科学研究应用

Pharmaceutical Applications

Drug Development:

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate serves as a critical intermediate in the synthesis of several pharmaceuticals, including Janus kinase (JAK) inhibitors. JAK inhibitors are significant in treating inflammatory and autoimmune diseases such as rheumatoid arthritis and alopecia areata. The compound's ability to inhibit JAK enzymes makes it a target for drug development aimed at modulating immune responses.

Case Study: Baricitinib Synthesis

Baricitinib is a JAK inhibitor approved for rheumatoid arthritis treatment. This compound is utilized in its synthesis due to its structural compatibility with the active site of JAK enzymes, facilitating effective inhibition.

Agrochemical Applications

Pesticide Development:

The compound's reactivity allows it to be employed in the synthesis of agrochemicals, particularly pesticides. Its stability under various environmental conditions makes it suitable for use in formulations designed to protect crops from pests and diseases.

Key Mechanisms:

- JAK Inhibition: The compound effectively inhibits JAK enzymes, which play a vital role in mediating inflammatory responses.

- Enzyme Interaction: It can bind to enzyme active sites, altering their activity through competitive or non-competitive inhibition.

作用机制

The mechanism of action of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The cyano group and the azetidine ring provide sites for nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

相似化合物的比较

Comparison with Structural Analogs

Cyano-Substituted Azetidine Derivatives

Tert-butyl 3-cyanoazetidine-1-carboxylate ()

- Structure: Cyano group at the 3-position.

- Synthesis: Alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate with allyl bromide or propargyl reagents under LiHMDS-mediated deprotonation .

- Reactivity: The cyano group acts as an electron-withdrawing substituent, increasing ring strain and enhancing susceptibility to nucleophilic attack.

- Applications : Used in diversification strategies for sp³-rich scaffolds in drug discovery.

Comparison with Target Compound: The target compound’s 2-cyanoacetyl group introduces an additional ketone functionality, enabling conjugate additions or ketone-specific reactions (e.g., Grignard additions), which are absent in simpler cyano analogs.

Halogenated Derivatives

Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate ()

- Molecular Weight : 264.16 g/mol; LogP : 2.12 (predicted).

- Reactivity : The bromoethyl group serves as a leaving group, facilitating SN2 reactions or cross-couplings.

- Applications : Intermediate for Suzuki-Miyaura couplings or alkylation reactions.

Comparison: The bromoethyl substituent offers distinct reactivity compared to the cyanoacetyl group, prioritizing halogen-mediated transformations over electrophilic ketone chemistry.

Hydroxy/Ethoxy-Substituted Derivatives

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate ()

- Molecular Weight : 215.27 g/mol; LogP : 0.85 (experimental).

- Synthesis : Hydroxyl group introduced via reduction or nucleophilic substitution.

- Applications : Hydroxyethyl derivatives are precursors for esterifications or glycosylation (e.g., ’s glycoside synthesis) .

Comparison: The hydroxyethyl group enhances hydrophilicity (TPSA: 46.33 Ų ), contrasting with the cyanoacetyl group’s lipophilic nature (predicted LogP ~1.5).

Amino and Fluoro Derivatives

Tert-butyl 3-amino-2-methylazetidine-1-carboxylate ()

- Molecular Weight : 186.25 g/mol.

- Reactivity: The amino group enables amide bond formation or urea syntheses.

Fluorinated Analogs ()

- Examples: tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1781046-72-7). tert-Butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (CAS 1408074-60-1).

- Properties : Fluorine atoms enhance metabolic stability and membrane permeability.

Comparison: Amino and fluoro substituents prioritize hydrogen bonding or electrostatic interactions in target binding, unlike the cyanoacetyl group’s electrophilic reactivity.

Complex Substituents (Indole, Glycosyl)

Tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate ()

- Structure : Indole moiety linked via acetamidoethyl chain.

- Applications: Potential serotonin receptor modulation due to indole’s bioactivity.

Glycosylated Derivatives ()

- Example : tert-Butyl 3-(((glycosyl)methyl)azetidine-1-carboxylate.

- Applications : Explored in carbohydrate-based drug design.

Comparison :

These analogs emphasize biological targeting, whereas the target compound prioritizes synthetic versatility.

Data Tables

Table 1: Physical-Chemical Properties Comparison

*Predicted using computational tools.

生物活性

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate, with the chemical formula C₁₁H₁₆N₂O₃ and CAS Number 887594-13-0, is a compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

- Molecular Formula: C₁₁H₁₆N₂O₃

- Molecular Weight: 216.26 g/mol

- Structure: The compound features an azetidine ring, a tert-butyl group, and a cyanoacetyl moiety, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition: This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its ability to bind to active sites can alter enzyme activity, leading to therapeutic effects.

- JAK Inhibition: Research indicates that this compound may act as a Janus Kinase (JAK) inhibitor, which is significant for treating inflammatory and autoimmune diseases. JAKs play a crucial role in signaling pathways for cytokines and growth factors, making their inhibition a valuable therapeutic strategy .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is linked to its structural features that facilitate interaction with microbial cell membranes.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. By inhibiting specific inflammatory pathways, it may help in the management of conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

-

Case Study on Anti-inflammatory Activity:

- A study investigated the effects of this compound on animal models of inflammation. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

-

Antimicrobial Efficacy Study:

- Another study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings showed promising results, with the compound exhibiting effective inhibition zones in bacterial cultures.

Comparative Analysis

To understand the relative efficacy of this compound, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | C₁₀H₁₄N₂O₂ | Moderate antimicrobial activity |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | C₉H₁₈N₂O | Anti-inflammatory properties |

| Tert-butyl azetidine-1-carboxylate | C₉H₁₅NO₂ | Limited biological activity |

常见问题

Q. What are the key synthetic routes for Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via functionalization of the azetidine ring. A common approach involves introducing the cyanoacetyl group to tert-butyl 3-oxoazetidine-1-carboxylate through nucleophilic addition or alkylation. For example, substituting methanol with isopropanol (i-PrOH) in analogous reactions improves solubility and yield by reducing side reactions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via TLC or LC-MS. Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR confirm the azetidine scaffold and cyanoacetyl group integration. For instance, the tert-butyl group appears as a singlet (~1.4 ppm), while the cyanoacetyl proton resonates near 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 210.27) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and bond angles .

Q. How can researchers ensure the compound’s stability during storage?

Store the compound in sealed, light-resistant containers under inert atmosphere (N or Ar) at 2–8°C. Stability studies using accelerated thermal degradation (40–60°C) coupled with HPLC monitoring can identify degradation products (e.g., hydrolysis of the cyanoacetyl group) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the azetidine ring?

Regioselective installation of the cyanoacetyl group at the 3-position requires steric and electronic control. Employing bulky Lewis acids (e.g., LDA) or directing groups (e.g., Boc-protected amines) can bias reactivity. Computational modeling (DFT) predicts transition states to guide reagent selection . For example, tert-butyl 3-(3-oxo-3-phenoxypropyl)azetidine-1-carboxylate was synthesized via visible light/silane-mediated radical coupling, demonstrating regiocontrol through radical intermediates .

Q. How can analytical methods resolve impurities or stereoisomers in synthesized batches?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- GC-MS : Detects volatile byproducts (e.g., tert-butanol from Boc deprotection) .

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating spatial proximity of protons .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

The azetidine scaffold is a rigid bioisostere for piperidine/pyrrolidine, enhancing metabolic stability. The cyanoacetyl group serves as a Michael acceptor for covalent binding to kinase active sites (e.g., EGFR inhibitors). Derivatives like Baricitinib impurities highlight its utility in constructing spirocyclic or boronate-containing pharmacophores .

Q. How can researchers troubleshoot contradictory data in synthetic yields across different routes?

Contradictions often arise from varying reaction conditions or impurities in starting materials. Design of Experiments (DOE) methodologies identify critical factors (e.g., solvent polarity, temperature). For example, replacing MeOH with i-PrOH in analogous syntheses improved yields by 15–20% . Statistical tools (ANOVA) validate reproducibility across batches.

Q. What computational tools predict the compound’s reactivity in novel reactions?

Quantum chemistry software (Gaussian, ORCA) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. QSPR models correlate substituent effects (e.g., electron-withdrawing cyano groups) with reaction outcomes. Machine learning pipelines (e.g., CC-DPS) integrate structural descriptors to forecast stability under acidic/basic conditions .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | 1.4 ppm (s, 9H, tert-butyl), 3.5–4.0 ppm (m, 4H, azetidine CH) | |

| HRMS (ESI+) | m/z 210.2728 [M+H] (calculated: 210.2728) | |

| IR | 2240 cm (C≡N stretch), 1720 cm (C=O, Boc) |

Table 2. Stability Study Conditions and Outcomes

| Condition | Temperature | Duration | Degradation Products | Analytical Method |

|---|---|---|---|---|

| Accelerated aging | 40°C | 30 days | tert-butyl azetidine-1-carboxylate | HPLC |

| Hydrolysis (pH 7.4) | 25°C | 7 days | 3-(2-carboxyethyl)azetidine | LC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。